O-(4-aminobutyl)hydroxylamine;dihydrochloride
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Overview
Description
O-(4-aminobutyl)hydroxylamine;dihydrochloride, also known as 4-(hydroxyamino)butan-1-amine dihydrochloride, is a chemical compound with the molecular formula C4H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-aminobutyl)hydroxylamine;dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(4-aminobutyl)hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines.
Scientific Research Applications
O-(4-aminobutyl)hydroxylamine;dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of O-(4-aminobutyl)hydroxylamine;dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)guanidine dihydrochloride: Similar in structure but contains a guanidine group instead of a hydroxylamine group.
O-benzoylhydroxylamines: Used as electrophilic aminating agents in organic synthesis
Uniqueness
O-(4-aminobutyl)hydroxylamine;dihydrochloride is unique due to its dual functionality as both an amine and a hydroxylamine, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in research applications .
Properties
Molecular Formula |
C4H14Cl2N2O |
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Molecular Weight |
177.07 g/mol |
IUPAC Name |
O-(4-aminobutyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H |
InChI Key |
PKNQJSSCXBCMQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CN.Cl.Cl |
Origin of Product |
United States |
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